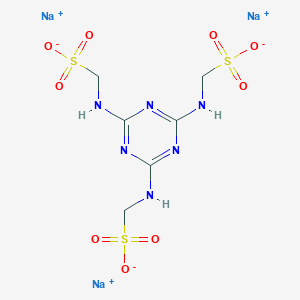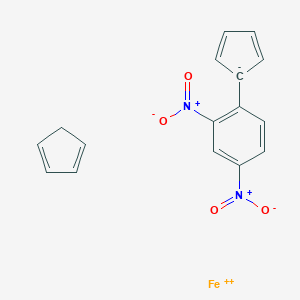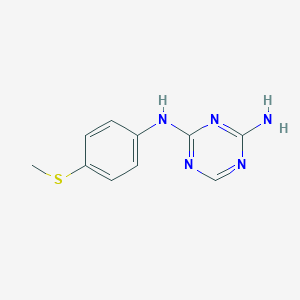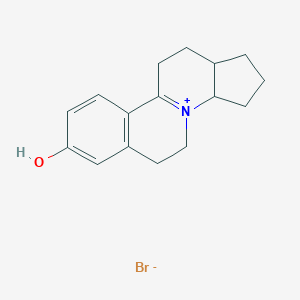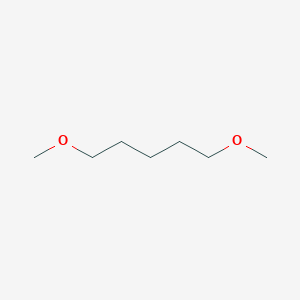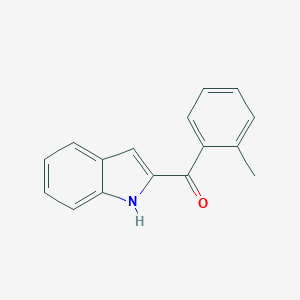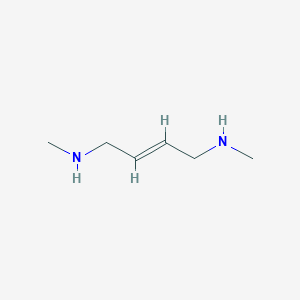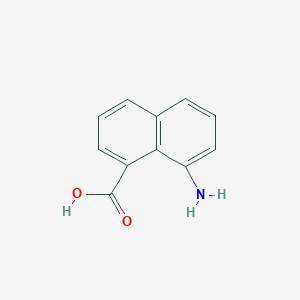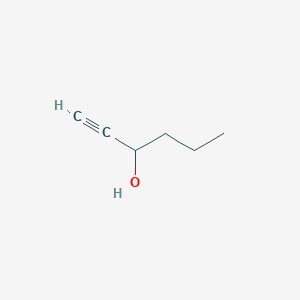
Myristate de butyle
Vue d'ensemble
Description
Butyl myristate (BM) is a chemical compound composed of butyl alcohol and myristic acid and is used as an emollient, emulsifier, and solvent in cosmetics, pharmaceuticals, and food products. It is a colorless, odorless, and oily liquid that is insoluble in water. BM has been found to be beneficial in many applications due to its ability to form stable emulsions and its low toxicity.
Applications De Recherche Scientifique
Structure chimique et propriétés
Le myristate de butyle est un composé chimique de formule C18H36O2 . Sa masse moléculaire est de 284,4772 . Il est également connu sous d'autres noms tels que le myristate de n-butyle, l'ester n-butylique de l'acide myristique, l'acide tétradécanoïque, l'ester butylique, et le tétradécanoate de butyle .
Produits cosmétiques et de soins personnels
Le this compound est couramment utilisé dans les produits cosmétiques et de soins personnels. Il est utilisé comme agent de conditionnement de la peau dans de nombreux types de cosmétiques . Le comité d'examen des ingrédients cosmétiques (CIR) a déterminé que l'acide myristique et ses sels et esters, y compris le this compound, sont sûrs en tant qu'ingrédients cosmétiques dans les pratiques d'utilisation et de concentration actuelles .
Solvant/diluant pour les agents cosmétiques et de parfum
Le this compound a des utilisations fonctionnelles comme solvants/diluants pour les agents cosmétiques et de parfum . Il a une odeur de type huileux , ce qui le rend adapté à une utilisation dans les parfums.
Mécanisme D'action
Target of Action
Butyl myristate is a fatty acid ester derived from butyl alcohol and myristic acid . It is widely used in cosmetic formulations due to its emollient and moisturizing properties . .
Mode of Action
Butyl myristate, like other esters, may interact with biological membranes, altering their fluidity and permeability. It can also be hydrolyzed into butyl alcohol and myristic acid . These breakdown products can then interact with various cellular targets. For instance, myristic acid, a fatty acid, can be incorporated into cellular lipids and proteins, influencing their function and localization.
Result of Action
The primary result of butyl myristate’s action is its emollient and moisturizing effect when applied topically . This is due to its ability to form a film on the skin surface, reducing water loss and helping to keep the skin hydrated. Additionally, the breakdown products of butyl myristate, butyl alcohol and myristic acid, can have various effects depending on their specific targets and the pathways they influence.
Orientations Futures
The global Butyl Myristate market size is expected to reach a significant value by 2029, rising at a market growth of a certain percentage CAGR during the forecast period (2023-2029) . It is considered a promising fuel source because it is a kind of natural ester which can be converted from renewable and sustainable lignocellulosic biomass .
Analyse Biochimique
Biochemical Properties
Butyl myristate, like other esters, can undergo hydrolysis in vivo to form butyl alcohol and myristic acid . Myristic acid is a 14-carbon saturated fatty acid that can be attached to the N-terminal glycine of a subset of eukaryotic proteins in a process called N-myristoylation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .
Cellular Effects
The process of N-myristoylation plays a significant role in cellular signaling pathways, influencing cell function . It is involved in various biological functions, including signal transduction, cellular localization, and oncogenesis . For instance, N-myristoylation is involved in host defense against microbial and viral infections .
Molecular Mechanism
The molecular mechanism of action of butyl myristate is primarily through its hydrolysis products. The myristic acid produced can undergo N-myristoylation, where it is attached to the N-terminal glycine of target proteins . This modification typically promotes membrane binding that is essential for proper protein localization or biological function . It plays a crucial role in signal transduction, protein stability, and the localization of proteins to membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, butyl myristate, like other esters, can be readily hydrolyzed to form butyl alcohol and myristic acid This process can influence the temporal effects of butyl myristate on cellular function
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of butyl myristate in animal models. It has been reported that butyl myristate was non-toxic and non-irritating to rabbits at a dose of 2 g/kg .
Metabolic Pathways
Butyl myristate is metabolized through hydrolysis to form butyl alcohol and myristic acid . Myristic acid can then be involved in the process of N-myristoylation, a key metabolic pathway in eukaryotes .
Subcellular Localization
Proteins that undergo N-myristoylation, a process that involves the myristic acid derived from butyl myristate, are often localized to the cell membrane . This is due to the myristoyl group promoting membrane binding, which is essential for proper protein localization .
Propriétés
IUPAC Name |
butyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-18(19)20-17-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZIUXMHRHVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038716 | |
| Record name | Butyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetradecanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
110-36-1 | |
| Record name | Butyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL MYRISTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O061W4C37H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological properties of Butyl Myristate?
A1: Butyl Myristate exhibits low toxicity. Studies have shown that the LD50 (lethal dose, 50%) of Butyl Myristate is greater than 8 g/kg in rats, indicating low acute oral toxicity []. Additionally, it has been found to be only moderately irritating to the skin and not a skin sensitizer in animal tests []. No evidence of eye irritation was observed in these studies [].
Q2: How is Butyl Myristate metabolized in the body?
A2: As an aliphatic ester, Butyl Myristate is readily hydrolyzed in vivo into butyl alcohol and myristic acid []. These byproducts are further metabolized through normal physiological pathways.
Q3: What is the primary application of Butyl Myristate in consumer products?
A3: Butyl Myristate is commonly used as an ingredient in cosmetic formulations []. Due to its emollient properties, it can be found in various products at concentrations up to 50% [].
Q4: Has Butyl Myristate been identified in any plant extracts?
A4: Yes, Butyl Myristate has been identified as a constituent of the rhizome extract of Imperata cylindrica through GC-MS analysis []. The presence of this compound, along with others like benzyl benzoate and hexadecanoic acid, is thought to contribute to the extract's inhibitory effects on certain microorganisms [].
Q5: Are there any known medicinal applications of Butyl Myristate?
A5: While not a direct medicinal agent, Butyl Myristate is a component in a patented medicinal agent formulation for treating warts [, ]. This formulation combines Butyl Myristate with catechins, specifically a mixture of (-)-epicatechin, (-)-epicatechin gallate, (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-gallocatechin, and (-)-gallocatechin gallate [, ]. The interaction of these compounds results in enhanced effectiveness against warts compared to individual components [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



